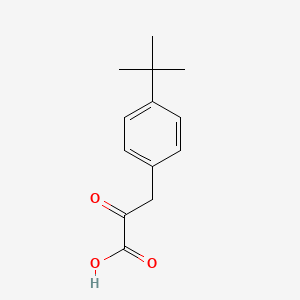

3-(4-Tert-butylphenyl)-2-oxopropanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“3-(4-Tert-butylphenyl)-2-oxopropanoic acid” is an organic compound with the empirical formula C13H18O2 . It has a molecular weight of 206.28 . It is a solid in form .

Molecular Structure Analysis

The molecular structure of “3-(4-Tert-butylphenyl)-2-oxopropanoic acid” is characterized by a tert-butyl group attached to a phenyl ring, which is further connected to a propanoic acid group . The InChI key for this compound is BNJYANVQFVSYEK-UHFFFAOYSA-N .科学的研究の応用

Asymmetric Synthesis

A study by Paquin et al. (2005) describes the asymmetric rhodium-catalyzed conjugate addition of arylboronic acids to unsaturated tert-butyl esters, yielding enantioenriched tert-butyl 3,3-diarylpropanoates.

Organometallic Chemistry

A publication by Speier et al. (1996) investigates the aerobic reactions of ammonia/3,5-di-tert-butylcatechol Schiff-Base condensation products with copper, highlighting their potential in metal-organic chemistry.

Catalysis

Research by Mikhel et al. (2011) explores the use of 3-(3-tert-butyl-4-hydroxyphenyl)propionic acid methyl ester in rhodium-catalyzed hydroformylation, emphasizing its role in catalytic processes.

Gas Chromatography

Muskiet et al. (1981) developed a capillary gas-chromatographic method for quantitatively determining derivatives of homovanillic acid and vanilmandelic acid, which are tert-butyldimethylsilyl derivatives.

Solar Cell Applications

A study by Kim et al. (2006) focuses on the molecular engineering of organic sensitizers for solar cells, including compounds with tert-butyl groups.

Synthesis of Inhibitors

Research by Ali et al. (1995) discusses the synthesis of 3'-(tert-Butyl) 3'-dephenyl analogs of paclitaxel and docetaxel, highlighting their potential as inhibitors.

Asymmetric Synthesis of Amines

A paper by Ellman et al. (2002) explores the use of N-tert-butanesulfinyl imines in the asymmetric synthesis of amines.

Food Contact Materials

A scientific opinion by Flavourings (2011) evaluates the safety of 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid, esters with C13-C15 branched and linear alcohols, for use in food contact materials.

Metabolic Studies

Rimbault et al. (1993) analyze organic acids as tert-butyldimethylsiyl derivatives in cultures of a thermophilic sulfur-dependent anaerobic archaeon.

Pharmaceutical Synthesis

Sun et al. (2014) present a method for synthesizing Boc-protected 1-(3-oxocycloalkyl)ureas via a one-step Curtius rearrangement.

将来の方向性

作用機序

Target of Action

It is known that similar compounds often interact with enzymes or receptors in the body, influencing their function .

Mode of Action

It is likely that this compound interacts with its targets through a process of binding and unbinding, causing changes in the target’s function .

Biochemical Pathways

Similar compounds often influence pathways related to metabolism, signal transduction, or gene expression .

Pharmacokinetics

Similar compounds are often absorbed through the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in urine or feces .

Result of Action

Similar compounds often result in changes to cellular function, gene expression, or metabolic processes .

Action Environment

Environmental factors such as temperature, pH, and the presence of other compounds can influence the action, efficacy, and stability of 3-(4-Tert-butylphenyl)-2-oxopropanoic acid .

特性

IUPAC Name |

3-(4-tert-butylphenyl)-2-oxopropanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O3/c1-13(2,3)10-6-4-9(5-7-10)8-11(14)12(15)16/h4-7H,8H2,1-3H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXQKWGQEVYRRIT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)CC(=O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Tert-butylphenyl)-2-oxopropanoic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,4-difluorophenyl)-4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2980401.png)

![Ethyl 3-[3-(prop-2-enoylamino)propanoylamino]pyrrolidine-1-carboxylate](/img/structure/B2980407.png)

![2-[4-(4-methoxyphenyl)-3-thiomorpholin-4-yl-1H-pyrazol-1-yl]-N-(4-methylbenzyl)acetamide](/img/structure/B2980410.png)

![N-(octahydrobenzo[b][1,4]dioxin-6-yl)cinnamamide](/img/structure/B2980411.png)

![N-[[4-(2-chlorophenyl)-5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide](/img/structure/B2980415.png)

![Spiro[5.5]undecan-5-amine;hydrochloride](/img/structure/B2980419.png)

![1-Benzyl-3-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]urea](/img/structure/B2980421.png)